Oleyl 4-(dimethylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oleyl 4-(dimethylamino)benzoate typically involves the esterification of 4-(dimethylamino)benzoic acid with oleyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product . Additionally, the use of environmentally friendly solvents and catalysts is being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Oleyl 4-(dimethylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.
Major Products Formed
Oxidation: 4-(dimethylamino)benzoic acid and oleyl aldehyde.
Reduction: Oleyl alcohol and 4-(dimethylamino)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Oleyl 4-(dimethylamino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics and personal care products as an emulsifier and stabilizer.
Mechanism of Action
The mechanism of action of Oleyl 4-(dimethylamino)benzoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability . This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-dimethylaminobenzoate: Similar in structure but with an ethyl group instead of an oleyl group.
Methyl 4-dimethylaminobenzoate: Contains a methyl group instead of an oleyl group.
Uniqueness
Oleyl 4-(dimethylamino)benzoate is unique due to its long oleyl chain, which imparts distinct amphiphilic properties. This makes it particularly suitable for applications in drug delivery and membrane studies, where its ability to interact with lipid bilayers is advantageous .
Properties
CAS No. |
83817-59-8 |
---|---|
Molecular Formula |
C27H45NO2 |
Molecular Weight |
415.7 g/mol |
IUPAC Name |
[(Z)-octadec-9-enyl] 4-(dimethylamino)benzoate |
InChI |
InChI=1S/C27H45NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-30-27(29)25-20-22-26(23-21-25)28(2)3/h11-12,20-23H,4-10,13-19,24H2,1-3H3/b12-11- |
InChI Key |
ASPXCBNJTYMHMF-QXMHVHEDSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(=O)C1=CC=C(C=C1)N(C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)C1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.